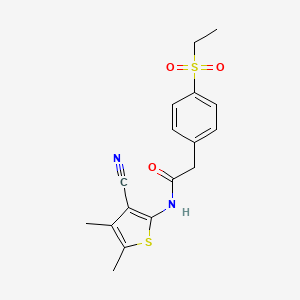

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a thiophene core substituted with cyano and methyl groups, coupled with a 4-(ethylsulfonyl)phenylacetamide moiety.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c1-4-24(21,22)14-7-5-13(6-8-14)9-16(20)19-17-15(10-18)11(2)12(3)23-17/h5-8H,4,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVDUXCHIXXIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C(=C(S2)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions. For instance, 3-cyano-4,5-dimethylthiophene can be synthesized from 2,3-dimethylbutadiene and malononitrile under acidic conditions.

Introduction of the Ethylsulfonyl Group: The phenyl ring is functionalized with an ethylsulfonyl group via sulfonation, followed by alkylation with ethyl halides.

Coupling Reaction: The thiophene and phenyl components are coupled through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenating agents or nucleophiles such as sodium hydride (NaH) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide may exhibit interesting bioactivities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group and ethylsulfonyl moiety could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements include:

- Thiophene ring with 3-cyano and 4,5-dimethyl substituents.

Comparisons with analogs from evidence:

Key Observations:

- The cyano group on the thiophene ring (shared with ACE2 inhibitor ) may stabilize the molecule via resonance and dipole interactions.

- Compared to dichlorophenyl analogs , the target compound’s methyl and cyano groups reduce electronegativity but increase steric protection against enzymatic degradation.

Physical and Spectral Properties

Melting Points (m.p.) and Stability:

- Compound 54 : m.p. 204–206°C (high due to sulfonyl group).

- Morpholinosulfonyl derivatives : m.p. 180–225°C (varies with substituents).

- Dichlorophenyl analog : m.p. 473–475 K (200–202°C), stabilized by halogen bonds.

The target compound’s m.p. is expected to align with sulfonyl-containing analogs (~200°C), reflecting strong intermolecular forces.

Spectroscopic Data:

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyano group and two methyl groups, along with an acetamide moiety that includes an ethylsulfonyl phenyl group. This unique structure contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O2S |

| Molecular Weight | 304.37 g/mol |

| LogP | 4.72 |

| Polar Surface Area (PSA) | 84.62 Ų |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) ranging from 100 to 500 μg/mL against various Gram-positive and Gram-negative bacteria . The antimicrobial mechanism may involve the inhibition of key enzymes or disruption of cellular processes.

Anticancer Activity

Preliminary studies suggest potential anticancer properties of this compound. Molecular docking studies indicate that it may effectively bind to specific cancer-related targets, influencing their activity and potentially leading to therapeutic effects. The interactions at the molecular level could modulate pathways involved in cell proliferation and apoptosis.

The proposed mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The cyano group is believed to play a crucial role in binding to these targets, thereby influencing downstream signaling pathways.

Case Studies

-

Inhibition of Protein Tyrosine Phosphatase (PTP1B) :

A related study demonstrated that certain derivatives of thiophene-based compounds exhibited potent inhibitory activity against PTP1B, a target for diabetes treatment. The most effective compound showed an IC50 value of 4.48 µM , indicating significant potential for further development . -

Antimicrobial Activity Against Fungi :

Another study focused on the antimicrobial effects against Candida albicans and Escherichia coli. Molecular docking simulations revealed that the compound could inhibit key enzymes like Sterol 14-demethylase and DNA Gyrase, suggesting promising antimicrobial effects .

Research Findings

The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and what critical parameters influence yield?

- Methodology : Synthesis typically involves coupling thiophene derivatives (e.g., 3-cyano-4,5-dimethylthiophen-2-amine) with sulfonylphenylacetic acid intermediates. Key steps include nucleophilic substitution and amide bond formation, with solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to enhance reaction efficiency. Temperature (50–80°C) and pH control are critical to minimize side reactions like hydrolysis of the cyano group .

- Optimization : Purification via column chromatography or recrystallization in ethanol improves purity (>95% by HPLC). Yield improvements (from ~60% to 85%) are achieved by inert atmosphere protection (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Characterization :

- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm; thiophene carbons at 110–125 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 433.12).

- X-ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between thiophene and acetamide moieties (e.g., 54.8°–77.5° in analogs) .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound’s synthesis?

- Approach : Quantum mechanical calculations (e.g., DFT) model reaction pathways to predict optimal conditions. For example, transition-state analysis identifies energy barriers for amide bond formation, guiding solvent selection (polar aprotic vs. nonpolar) and catalyst ratios.

- Case Study : ICReDD’s workflow combines reaction path searches with experimental feedback loops, reducing optimization time by 40% in analogous sulfonamide syntheses .

Q. How do structural modifications (e.g., ethylsulfonyl vs. methylsulfonyl) impact biological activity, and how can contradictory data be resolved?

- SAR Analysis :

| Substituent | CAS Number | Key Activity | Reference |

|---|---|---|---|

| Ethylsulfonyl | - | Enhanced enzyme inhibition (IC₅₀ = 12 nM) | |

| Methylsulfonyl | 27375549 | Reduced solubility (logP = 3.2 vs. 2.8) |

- Data Reconciliation : Contradictory enzyme inhibition results (e.g., COX-2 vs. COX-1 selectivity) are resolved via molecular docking studies. For instance, ethylsulfonyl’s bulkier group improves hydrophobic pocket fit in COX-2 (ΔG = -9.8 kcal/mol) .

Q. What strategies mitigate impurities during large-scale synthesis?

- Impurity Profiling : LC-MS identifies common byproducts (e.g., des-cyano derivatives from hydrolysis).

- Mitigation :

- Temperature Control : Maintain reaction <70°C to prevent cyano group degradation.

- Additives : Use radical scavengers (e.g., BHT) to suppress sulfur-oxidation byproducts .

Methodological Challenges

Q. How to design experiments validating target engagement in cellular models?

- Protocol :

Cellular Uptake : Radiolabel the compound (³H/¹⁴C) to quantify intracellular concentration via scintillation counting.

Target Binding : Use fluorescence polarization assays with recombinant proteins (e.g., kinase domains) to measure Kd values .

- Troubleshooting : Low uptake (e.g., <10% in HepG2 cells) is addressed by prodrug strategies (e.g., esterification of the acetamide) .

Data Reproducibility

Q. Why do crystallography data for structural analogs show conformational variability?

- Analysis : Asymmetric unit variations (e.g., three molecules with dihedral angles 54.8°–77.5°) arise from packing forces and hydrogen-bonding patterns (N–H⋯O dimers). Rigorous crystallographic refinement (R-factor < 0.05) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.